molecular formula C21H23N3O3 B6089413 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B6089413
M. Wt: 365.4 g/mol
InChI Key: FHTCCXVIZMFBSW-QPJJXVBHSA-N
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Description

1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as NAPPP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease oxidative stress and inflammation, which may be beneficial for treating neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a promising candidate for further research. However, one limitation is its relatively low solubility in water, which may complicate its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential for treating neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential for treating drug addiction, as it has been shown to modulate dopamine neurotransmission. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine and its potential therapeutic applications.

Synthesis Methods

1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a one-pot reaction involving the condensation of 4-nitrobenzoyl chloride, N-phenylpiperazine, and cinnamaldehyde in the presence of a base. The reaction yields 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine as a yellow solid with a melting point of 175-177°C.

Scientific Research Applications

1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential as an antipsychotic and antidepressant agent. It has been shown to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of schizophrenia and depression. In addition, 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(4-nitrophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-21(17-19-8-10-20(11-9-19)24(26)27)23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTCCXVIZMFBSW-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone

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